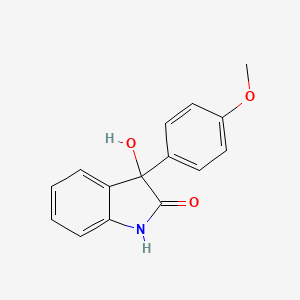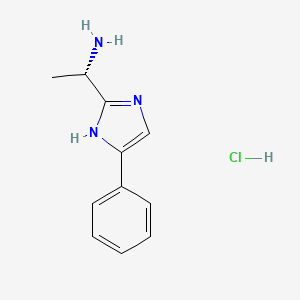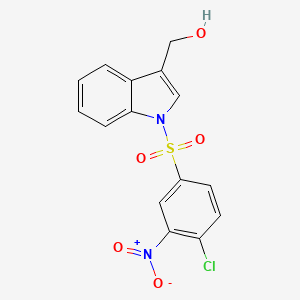
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-ethanol is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluoromethyl group and an ethanolic hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-ethanol typically involves multiple steps, starting with the formation of the pyrazole core One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative under acidic conditions to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanolic hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The pyrazole ring can be reduced to form a corresponding amine derivative.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions, often requiring a strong base or acid catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids, and their derivatives.
Reduction: Amines and other reduced derivatives of the pyrazole ring.
Substitution: Various substituted pyrazoles and difluoromethylated compounds.
科学研究应用
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism by which 1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-ethanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
相似化合物的比较
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-ethanol can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-3,5-dimethyl-1H-pyrazole-4-ethanol: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
3,5-Dimethyl-1H-pyrazole-4-ethanol: Lacks the fluorinated methyl group.
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-methanol: Similar structure but with a methanol group instead of ethanol.
These compounds differ in their lipophilicity, hydrogen bonding ability, and overall reactivity, which can influence their applications and effectiveness in various fields.
属性
分子式 |
C8H12F2N2O |
|---|---|
分子量 |
190.19 g/mol |
IUPAC 名称 |
2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]ethanol |
InChI |
InChI=1S/C8H12F2N2O/c1-5-7(3-4-13)6(2)12(11-5)8(9)10/h8,13H,3-4H2,1-2H3 |
InChI 键 |
VELXGHJOBJTYSY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C(F)F)C)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


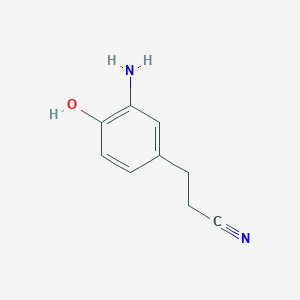
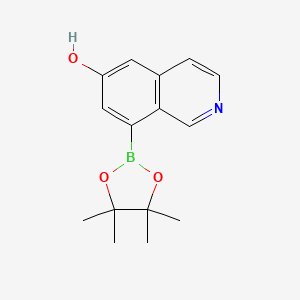
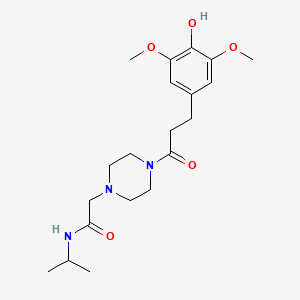

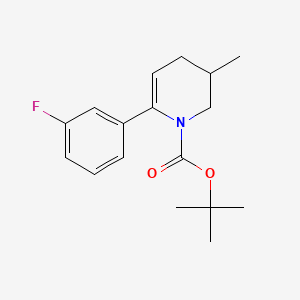
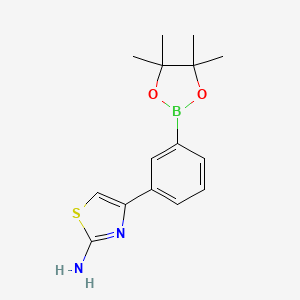
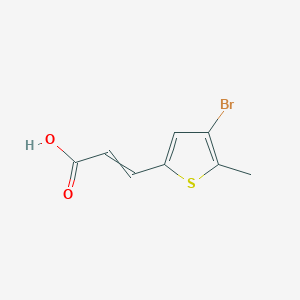
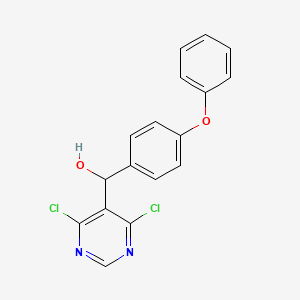
![4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine](/img/structure/B15365736.png)


